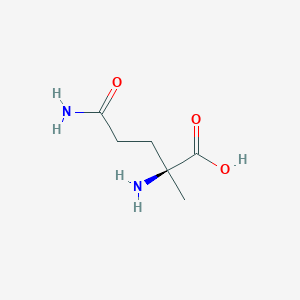
2-Bromo-1-(2,5-difluoro-4-methoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(2,5-difluoro-4-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H7BrF2O2. This compound is characterized by the presence of bromine, fluorine, and methoxy groups attached to an ethanone backbone. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Bromo-1-(2,5-difluoro-4-methoxyphenyl)ethanone involves the bromination of 2,5-difluoro-4-methoxyacetophenone. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as chloroform or acetonitrile. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(2,5-difluoro-4-methoxyphenyl)ethanone undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethanones with various functional groups.
Reduction: Formation of 2-bromo-1-(2,5-difluoro-4-methoxyphenyl)ethanol.
Oxidation: Formation of 2-bromo-1-(2,5-difluoro-4-methoxyphenyl)acetic acid.
Scientific Research Applications
2-Bromo-1-(2,5-difluoro-4-methoxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2,5-difluoro-4-methoxyphenyl)ethanone involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of protein tyrosine phosphatases (PTPs), which play a crucial role in cellular signaling pathways. The bromine atom facilitates the formation of a covalent bond with the active site of the enzyme, leading to its inhibition .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(2-fluoro-4-methoxyphenyl)ethanone
- 2-Bromo-1-(4-methoxyphenyl)ethanone
- 2-Bromo-1-(4-isobutylphenyl)ethanone
- 2-Bromo-1-(4-pentylphenyl)ethanone
Uniqueness
2-Bromo-1-(2,5-difluoro-4-methoxyphenyl)ethanone is unique due to the presence of both fluorine and methoxy groups, which impart distinct electronic and steric properties. These features make it a valuable compound for studying specific biochemical pathways and developing targeted pharmaceuticals .
Properties
Molecular Formula |
C9H7BrF2O2 |
|---|---|
Molecular Weight |
265.05 g/mol |
IUPAC Name |
2-bromo-1-(2,5-difluoro-4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H7BrF2O2/c1-14-9-3-6(11)5(2-7(9)12)8(13)4-10/h2-3H,4H2,1H3 |
InChI Key |
WHDSGKPISWHUCX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)F)C(=O)CBr)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


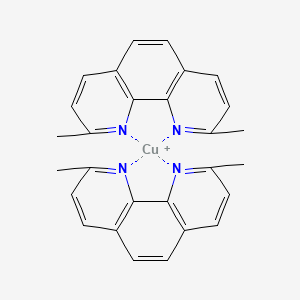
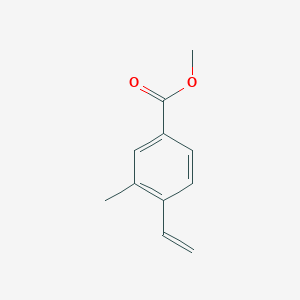

![5-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde](/img/structure/B13141617.png)
![disodium 4-amino-3-((E)-{4'-[(E)-(1-amino-4-sulfonato-2-naphthyl)diazenyl]-3,3'-dimethyl[1,1'-biphenyl]-4-yl}diazenyl)-1-naphthalenesulfonate](/img/structure/B13141626.png)
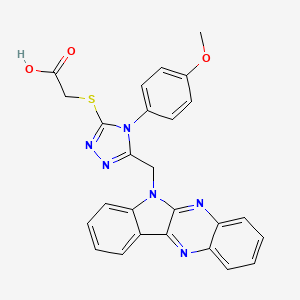


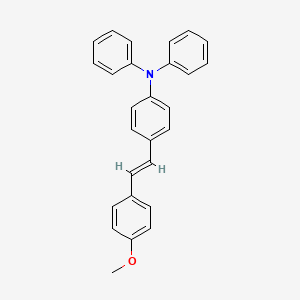
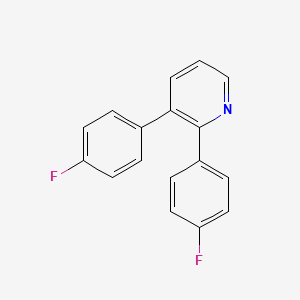
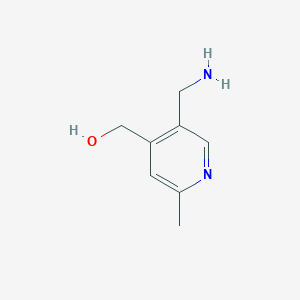
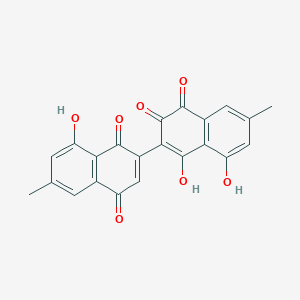
![4-(5-bromothiophen-2-yl)-2,5-bis(2-hexyldecyl)-1-thiophen-2-ylpyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B13141671.png)
